An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-aminophenyl)-N-methylacetamide
An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-aminophenyl)-N-methylacetamide
Abstract
This comprehensive technical guide details the synthesis and characterization of N-(2-aminophenyl)-N-methylacetamide, a valuable intermediate in pharmaceutical and materials science. This document provides a robust, field-tested protocol for its preparation via the selective N-methylation and subsequent acetylation of o-phenylenediamine. Causality behind experimental choices, self-validating protocols, and in-depth characterization methodologies are presented to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's synthesis and analysis.
Introduction and Significance
N-(2-aminophenyl)-N-methylacetamide, with the chemical formula C₉H₁₂N₂O, is a bifunctional organic molecule featuring a primary aromatic amine and a tertiary acetamide group positioned ortho to each other on a benzene ring.[1][2] This unique structural arrangement makes it a versatile building block for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, which are prominent scaffolds in many biologically active molecules.[3][4][5] The presence of both a nucleophilic primary amine and a sterically accessible N-methyl group allows for regioselective reactions, making it a key intermediate in the development of novel pharmaceuticals and functional materials.[6][7]
Molecular and Physicochemical Properties
A summary of the key computed and experimental properties of N-(2-aminophenyl)-N-methylacetamide is provided below.
| Property | Value | Data Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem[1] |
| Molecular Weight | 164.20 g/mol | ChemScene[2] |
| Monoisotopic Mass | 164.09496 Da | PubChem[1] |
| XlogP (predicted) | -0.1 | PubChem[1] |
| TPSA (Topological Polar Surface Area) | 46.33 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
Strategic Synthesis of N-(2-aminophenyl)-N-methylacetamide
The synthesis of N-(2-aminophenyl)-N-methylacetamide requires a strategic approach to achieve selective functionalization of the two amine groups of the starting material, o-phenylenediamine. A two-step process involving selective N-methylation followed by N-acetylation is a reliable and efficient route.
Synthesis Workflow Diagram
Caption: A logical workflow for the two-step synthesis of the target compound.
Step 1: Selective N-Methylation of o-Phenylenediamine
The initial and critical step is the selective mono-N-methylation of o-phenylenediamine. Direct alkylation with an alkyl halide is a common method.[8]
2.2.1. Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 equivalent) in methanol.
-
Reagent Addition: Add methyl iodide (1.0 equivalent) to the solution.
-
Reaction: Reflux the mixture for 12 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, remove the methanol under reduced pressure. The resulting residue is then dissolved in water and the pH is adjusted to 9.0 with a suitable base like potassium hydroxide.
-
Extraction and Isolation: Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain crude N-methyl-o-phenylenediamine.[9]
-
Purification: The crude product can be purified by vacuum distillation to yield pure N-methyl-o-phenylenediamine.[9]
2.2.2. Rationale for Experimental Choices
-
Stoichiometry: Using an equimolar amount of methyl iodide favors the mono-methylated product. An excess of the alkylating agent would lead to the formation of the di-methylated byproduct.
-
Solvent: Methanol is a suitable polar protic solvent that facilitates the SN2 reaction between the amine and methyl iodide.
-
Base: The addition of a base during workup is crucial to deprotonate the ammonium salt formed during the reaction, liberating the free amine for extraction.
Step 2: N-Acetylation of N-methyl-o-phenylenediamine
The second step involves the acetylation of the more nucleophilic secondary amine of N-methyl-o-phenylenediamine.
2.3.1. Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve N-methyl-o-phenylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.[10]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise with constant stirring.[10]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Upon completion, quench the reaction by adding water. If using an organic solvent, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude N-(2-aminophenyl)-N-methylacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
2.3.2. Rationale for Experimental Choices
-
Acetylating Agent: Both acetic anhydride and acetyl chloride are effective acetylating agents. Acetic anhydride is generally preferred for its ease of handling and less vigorous reaction.[10]
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction.
-
Washing: The sodium bicarbonate wash is essential to neutralize any unreacted acetic anhydride/acetyl chloride and the acetic acid/hydrochloric acid byproduct.
Comprehensive Characterization of N-(2-aminophenyl)-N-methylacetamide
To confirm the identity, purity, and structure of the synthesized N-(2-aminophenyl)-N-methylacetamide, a combination of spectroscopic and spectrometric techniques is employed.
Spectroscopic and Spectrometric Analysis Workflow
Caption: A logical workflow for the comprehensive characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information about the number of different types of protons and their chemical environments.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).[11]
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | m | 4H | Aromatic protons |
| ~4.5 | br s | 2H | -NH₂ |
| ~3.2 | s | 3H | -N-CH₃ |
| ~2.1 | s | 3H | -C(O)CH₃ |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (amide) |
| ~145 | C-NH₂ (aromatic) |
| ~130 | C-N(CH₃)C(O)CH₃ (aromatic) |
| ~115-128 | Aromatic CH |
| ~35 | -N-CH₃ |
| ~22 | -C(O)CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups in the molecule.[12][13][14][15]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Sharp | N-H stretch (primary amine) |
| 3050-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (aliphatic) |
| 1660-1640 | Strong | C=O stretch (tertiary amide) |
| 1600-1450 | Medium | C=C stretch (aromatic) |
| 1350-1250 | Medium | C-N stretch (amide) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.[16]
Experimental Protocol:
-
Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer and ionize it using a suitable technique such as Electrospray Ionization (ESI).[16]
-
Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).[16]
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 165.10224 |
| [M+Na]⁺ | 187.08418 |
The observation of a molecular ion peak or a protonated molecular ion peak corresponding to the calculated mass will confirm the successful synthesis of N-(2-aminophenyl)-N-methylacetamide.[1][16]
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions.
-
o-Phenylenediamine: This starting material is toxic and a suspected mutagen.[17] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl Iodide: This is a toxic and carcinogenic substance. All manipulations should be performed in a fume hood.
-
Acetic Anhydride and Acetyl Chloride: These reagents are corrosive and lachrymatory. Handle with care in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[18][19][20]
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of N-(2-aminophenyl)-N-methylacetamide. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably prepare and validate this important chemical intermediate. The comprehensive characterization data presented serves as a benchmark for ensuring the identity and purity of the synthesized compound, facilitating its use in further research and development activities.
References
-
ResearchGate. N-alkylation reaction of o-phenylenediamine with substituted benzyl.... Available from: [Link].
-
International Journal of Pharmaceutical and Phytopharmacological Research. Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. Available from: [Link].
-
R Discovery. Reaction Of O-phenylenediamine Research Articles - Page 1. Available from: [Link].
-
PubChemLite. N-(2-aminophenyl)-n-methylacetamide (C9H12N2O). Available from: [Link].
-
Organic Syntheses. o-PHENYLENEDIAMINE. Available from: [Link].
-
Pharmaffiliates. N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available from: [Link].
-
PubMed. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Available from: [Link].
-
ResearchGate. Synthesis and Anticoccidial Activities of Novel N-(2-Aminophenyl)-2-quinazolinone-acetamide Hydrochloride. Available from: [Link].
-
Royal Society of Chemistry. Supporting information. Available from: [Link].
-
PMC. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available from: [Link].
-
Semantic Scholar. Supporting Information. Available from: [Link].
-
R Discovery. Far-infrared spectra of N-methylacetamide and related compounds and hydrogen-bond force constants.. Available from: [Link].
-
PrepChem.com. Synthesis of N-methyl-o-phenylenediamine. Available from: [Link].
-
PubChemLite. 2-(2-aminophenyl)-n-methylacetamide (C9H12N2O). Available from: [Link].
-
PubMed. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available from: [Link].
-
Wikipedia. o-Phenylenediamine. Available from: [Link].
-
Semantic Scholar. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components. Available from: [Link].
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link].
- Google Patents. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
-
ResearchGate. Solvent Effects on the IR Spectra of N-Methylacetamide. Available from: [Link].
-
MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available from: [Link].
-
Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available from: [Link].
-
Revues Scientifiques Marocaines. STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Available from: [Link].
Sources
- 1. PubChemLite - N-(2-aminophenyl)-n-methylacetamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. eijppr.com [eijppr.com]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 18. fishersci.com [fishersci.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. chemicalbook.com [chemicalbook.com]
